molecular formula C8H17NO B13277654 (1R)-2-amino-1-cyclohexylethan-1-ol

(1R)-2-amino-1-cyclohexylethan-1-ol

Cat. No.: B13277654
M. Wt: 143.23 g/mol
InChI Key: MSIAFRBGOYFCND-QMMMGPOBSA-N
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Description

(1R)-2-amino-1-cyclohexylethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-cyclohexylethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of a precursor compound using a chiral catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis. This process often employs chiral catalysts and high-pressure hydrogenation techniques to achieve high yields and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-cyclohexylethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can produce various substituted cyclohexyl compounds .

Scientific Research Applications

(1R)-2-amino-1-cyclohexylethan-1-ol has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-cyclohexylethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R)-2-amino-1-cyclohexylethan-1-ol include:

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both an amino and a hydroxyl group on the cyclohexane ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1R)-2-amino-1-cyclohexylethanol

InChI

InChI=1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m0/s1

InChI Key

MSIAFRBGOYFCND-QMMMGPOBSA-N

Isomeric SMILES

C1CCC(CC1)[C@H](CN)O

Canonical SMILES

C1CCC(CC1)C(CN)O

Origin of Product

United States

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